molecular formula C12H8FNSe B14215227 Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester CAS No. 823178-67-2

Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester

Cat. No.: B14215227
CAS No.: 823178-67-2
M. Wt: 264.17 g/mol
InChI Key: DEZOUQZYZRKTMY-UHFFFAOYSA-N
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Description

Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester is an organic compound that belongs to the class of selenocyanates. This compound is characterized by the presence of a selenocyanate group (-SeCN) attached to a naphthalene ring substituted with a fluoromethyl group. The unique combination of selenium, fluorine, and naphthalene moieties imparts distinct chemical and physical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester typically involves the reaction of 3-(fluoromethyl)-2-naphthol with selenocyanic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the ester. Common reagents used in this synthesis include selenocyanic acid, a suitable solvent (such as dichloromethane), and a catalyst (such as triethylamine). The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated purification systems, to enhance yield and purity. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol derivatives.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester has several scientific research applications, including:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes, particularly in the field of catalysis and materials science.

Mechanism of Action

The mechanism of action of selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester involves the interaction of its selenocyanate and fluoromethyl groups with molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. The fluoromethyl group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can affect various molecular pathways, leading to the observed biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Selenocyanic acid, 2-naphthalenyl ester: Lacks the fluoromethyl group, resulting in different chemical and biological properties.

    Selenocyanic acid, 3-methyl-2-naphthalenyl ester: Contains a methyl group instead of a fluoromethyl group, leading to variations in reactivity and applications.

    Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester:

Uniqueness

Selenocyanic acid, 3-(fluoromethyl)-2-naphthalenyl ester is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. The fluoromethyl group enhances its stability and reactivity compared to similar compounds, while the selenocyanate group provides unique redox properties.

Properties

CAS No.

823178-67-2

Molecular Formula

C12H8FNSe

Molecular Weight

264.17 g/mol

IUPAC Name

[3-(fluoromethyl)naphthalen-2-yl] selenocyanate

InChI

InChI=1S/C12H8FNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2

InChI Key

DEZOUQZYZRKTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CF)[Se]C#N

Origin of Product

United States

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